methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate (CAS: 387831-28-9) is a polysubstituted 4H-pyran derivative with a hybrid pyran-pyridine scaffold. Its IUPAC name systematically describes the connectivity of functional groups:
- A pyran ring (4H-pyran) forms the core structure.
- Substituents include a 2-chlorophenyl group at the 4-position, amino (-NH2) and cyano (-CN) groups at the 6- and 5-positions, respectively, and a methylpyridinyl sulfanylmethyl moiety at the 2-position.
- A methyl ester (-COOCH3) is attached to the 3-position.
The molecular formula, C22H17ClN4O3S (MW: 452.9 g/mol), reflects its complexity, with contributions from aromatic, heterocyclic, and polar functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O3S |
| Molecular Weight | 452.9 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Crystallographic Characterization via X-Ray Diffraction Studies
While direct single-crystal X-ray diffraction (SC-XRD) data for this compound is limited, studies on structurally analogous 4H-pyran derivatives provide insights. For example, ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate exhibits a nearly planar pyran ring (r.m.s. deviation = 0.059 Å), stabilized by N–H···O and N–H···N hydrogen bonds. In related compounds, the pyran ring adopts a flattened-boat conformation , with puckering parameters (e.g., QT = 0.1228 Å, θ = 110.83°) influenced by steric interactions from substituents.
Key crystallographic features inferred for this compound include:
- Pyran ring planarity : Distorted by the 2-chlorophenyl and methylpyridinyl groups.
- Dihedral angles : The 2-chlorophenyl ring is oriented nearly perpendicular to the pyran plane (∼85–90°), while the pyridine ring forms a smaller angle (∼45–60°).
- Disorder in flexible groups : The methyl ester and sulfanylmethyl moieties may exhibit positional disorder, as seen in similar structures.
Conformational Analysis of the Pyran-Pyridine Hybrid Scaffold
The hybrid scaffold’s conformation is dictated by electronic and steric factors:
- Pyran ring : Adopts a flattened-boat conformation to accommodate substituents. The amino and cyano groups at positions 5 and 6 introduce electron-withdrawing effects, polarizing the ring.
- Pyridine ring : The 3-cyano-6-methylpyridin-2-yl group adopts a coplanar arrangement with the pyran ring due to conjugation between the sulfur atom and pyridine’s π-system.
- Torsional strain : The sulfanylmethyl linker (-SCH2-) allows rotational flexibility, but steric hindrance between the pyridine’s methyl group and pyran’s 2-chlorophenyl substituent restricts free rotation, favoring a gauche conformation .
| Conformational Parameter | Value |
|---|---|
| Pyran ring puckering (QT) | 0.12–0.15 Å |
| Dihedral angle (pyran-pyridine) | 45–60° |
| C–S–C bond angle | 102–105° |
Supramolecular Interactions in Solid-State Assemblies
Supramolecular architectures in crystalline forms are stabilized by:
- Hydrogen bonds : N–H···N (amino to pyridine’s cyano) and N–H···O (amino to ester carbonyl) interactions, with bond lengths of 2.8–3.0 Å.
- Halogen interactions : The 2-chlorophenyl group participates in C–Cl···π contacts (3.3–3.5 Å).
- π-π stacking : Offset stacking between pyran and pyridine rings (centroid-centroid distance: 3.6–3.8 Å).
Hirshfeld surface analysis of related compounds reveals that H···H (40–45%), H···C/N/O (30–35%), and H···Cl (5–8%) interactions dominate molecular packing.
| Interaction Type | Distance (Å) | Energy (kJ/mol) |
|---|---|---|
| N–H···N | 2.85–3.10 | 15–25 |
| N–H···O | 2.75–2.95 | 20–30 |
| C–H···π | 3.20–3.50 | 5–10 |
Properties
IUPAC Name |
methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-12-7-8-13(9-24)21(27-12)31-11-17-19(22(28)29-2)18(15(10-25)20(26)30-17)14-5-3-4-6-16(14)23/h3-8,18H,11,26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRUMSXMRKGZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran and pyridine family. Its structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O3S, with a molecular weight of approximately 452.9 g/mol. The compound features a pyran ring system substituted with various functional groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Pyran Ring : Utilizing malononitrile and appropriate aldehydes.
- Introduction of Substituents : The chlorophenyl and cyano groups are added through nucleophilic substitution reactions.
- Final Modifications : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that compounds similar to methyl 6-amino derivatives exhibit varying degrees of antimicrobial activity. For instance:
- In vitro studies have shown that compounds with the pyran structure can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- A related study demonstrated that certain pyran derivatives displayed significant antibacterial properties against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug:
- Cell line studies have indicated that derivatives with similar functional groups can induce apoptosis in cancer cells, particularly in breast and colon cancer models .
- Molecular docking studies suggest that these compounds may interact effectively with key proteins involved in cancer cell proliferation .
Enzyme Inhibition
Methyl 6-amino derivatives have been studied for their enzyme inhibitory effects:
- Acetylcholinesterase (AChE) Inhibition : Some studies report that these compounds show moderate to strong inhibition of AChE, which is relevant for neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has also been evaluated for its ability to inhibit urease, an enzyme linked to kidney stone formation .
Case Studies
- Antibacterial Screening : A study conducted on a series of pyran derivatives showed that modifications at specific positions significantly enhanced antibacterial activity, demonstrating the importance of structural optimization .
- Anticancer Evaluation : In a comparative study, various methyl-pyran derivatives were tested against different cancer cell lines, revealing that structural variations greatly influence cytotoxicity and selectivity towards cancer cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.50 μg/mL | Bactericidal |
| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |
The compound's mechanism of action likely involves the inhibition of bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.
Antifungal Activity
In addition to its antibacterial effects, methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate has demonstrated antifungal properties against strains such as Candida albicans. The compound disrupts cell wall synthesis, contributing to its antifungal efficacy.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxicity against certain cancer cell lines:
| Cancer Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| A549 | 20 | Induces apoptosis |
The apoptosis mechanism appears to involve the activation of caspases and the upregulation of annexin V staining, indicating the compound's potential as an anticancer agent.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of this compound exhibit potent activity against multi-drug resistant bacterial strains. This underscores its potential as a lead compound for new antibiotic development.
Cytotoxic Effects
Research detailed in Cancer Letters reported that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, suggesting its promise as an anticancer therapeutic agent.
Synthesis and Development
The synthesis of this compound can be achieved through multi-step reactions involving key precursors such as 2-chlorobenzaldehyde and malononitrile in the presence of suitable bases. The reaction conditions and purification methods play crucial roles in achieving high yields and purity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents at the pyran 4-position, ester groups, and side chains. These modifications influence molecular weight, polarity, and bioavailability:
*Estimated based on analogs.
Crystallographic and Stability Data
- Target Compound: No direct crystallographic data, but analogs (e.g., ) show planar pyran rings (r.m.s. deviation ≤0.059 Å) stabilized by N-H···O/N hydrogen bonds .
- Ethyl 4-isopropyl derivative (): Forms pseudo-dimers via N-H···N hydrogen bonds, enhancing crystal packing .
Preparation Methods
General Synthetic Framework
The synthesis of methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is rooted in MCRs involving aldehydes, malononitrile, and acetoacetate derivatives. These reactions typically proceed via Knoevenagel condensation, Michael addition, and cyclization steps, facilitated by Lewis acid or base catalysts.
Key Reagents and Conditions
-
Aldehyde : 2-Chlorobenzaldehyde serves as the aryl component.
-
Malononitrile : Provides the cyano and amino groups.
-
Methyl Acetoacetate : Contributes the pyran ring’s ester and methyl groups.
-
Catalyst : Nano-crystalline magnesium oxide (nano-MgO) is preferred for its high surface area and Lewis acid-base properties.
-
Solvent : Water is employed as a green solvent, enhancing reaction efficiency and reducing environmental impact.
-
Temperature : Reactions are conducted at 80°C, balancing speed and yield.
Reaction Workflow
-
Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : The enolate of methyl acetoacetate attacks the electrophilic nitrile, forming a tetrahedral intermediate.
-
Cyclization : Intramolecular nucleophilic attack generates the pyran ring.
-
Tautomerization : Final tautomeric shifts stabilize the 4H-pyran structure.
Catalyst Characterization and Role
Nano-MgO Synthesis and Properties
Nano-MgO catalysts are synthesized via precipitation methods, yielding particles with:
Catalytic Mechanism
Comparative Performance
| Catalyst Type | Yield (%) | Reaction Time (min) |
|---|---|---|
| Nano-MgO | 93–96 | 45–80 |
| Bulk MgO | 70–75 | 120–180 |
Nano-MgO outperforms bulk MgO due to higher surface area and accessibility of active sites.
Optimized Synthetic Protocols
Standard Procedure (Adapted from )
-
Mix : 2-Chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), methyl acetoacetate (1 mmol), and nano-MgO (25 mol%) in water (5 mL).
-
Heat : Stir at 80°C for 45–80 minutes (monitored by TLC).
-
Isolate : Filter the crude product and recrystallize from ethanol.
-
Yield : 93–96% (white to yellow crystals).
Solvent and Temperature Effects
-
Water vs. Organic Solvents : Water improves yield by 15–20% compared to ethanol or DMF.
-
Temperature : Yields drop below 70°C due to incomplete cyclization.
Analytical Validation
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
| Parameter | Nano-MgO/Water | Conventional Catalysts |
|---|---|---|
| Yield (%) | 93–96 | 70–85 |
| Reaction Time (min) | 45–80 | 120–240 |
| Solvent Toxicity | Low (water) | High (DMF, toluene) |
| Catalyst Reusability | 3–4 cycles | 1–2 cycles |
The nano-MgO/water system excels in efficiency, sustainability, and cost-effectiveness .
Q & A
Q. How can multi-step synthesis routes be designed to minimize byproducts from competing cyclization pathways?
- Methodological Answer : Employ orthogonal protection for amino and cyano groups (e.g., Boc for amines). Monitor intermediates via TLC or inline UV spectroscopy during flow-chemistry setups to abort undesired pathways early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
